molecular formula C16H25NO4 B294867 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate

1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate

Cat. No.: B294867
M. Wt: 295.37 g/mol
InChI Key: VWMLZFLHOTVGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate, also known as Tiletamine, is a dissociative anesthetic drug that is used in veterinary medicine for sedation and anesthesia. Tiletamine was first synthesized in the 1960s and was approved by the Food and Drug Administration (FDA) in 1988 for use in veterinary medicine. The drug is commonly used in combination with zolazepam, a benzodiazepine, to create a drug called Telazol, which is used in veterinary medicine for sedation and anesthesia.

Mechanism of Action

1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate works by blocking the activity of the NMDA receptor, which is a receptor that is involved in learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, which is released by neurons in the brain. When the receptor is activated, it allows calcium ions to enter the neuron, which triggers a series of events that leads to the formation of new synapses and the strengthening of existing synapses. By blocking the activity of the NMDA receptor, this compound prevents the formation of new synapses and the strengthening of existing synapses, which leads to sedation and anesthesia.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. The drug causes sedation and anesthesia by blocking the activity of the NMDA receptor. This compound also has anticonvulsant properties, which means that it can prevent seizures. The drug also has analgesic properties, which means that it can relieve pain. This compound can cause respiratory depression, which means that it can slow down breathing. The drug can also cause hypotension, which means that it can lower blood pressure.

Advantages and Limitations for Lab Experiments

1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has several advantages for lab experiments. The drug is a potent NMDA receptor antagonist, which means that it can be used to study the role of the receptor in learning and memory. This compound is also a dissociative anesthetic, which means that it can be used to induce anesthesia in animals for surgical procedures. However, there are also limitations to the use of this compound in lab experiments. The drug can cause respiratory depression and hypotension, which means that it can be dangerous if not used properly. This compound can also cause seizures in some animals, which can be a confounding factor in experiments that are studying the effects of the drug on the NMDA receptor.

Future Directions

There are several future directions for research on 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate. One area of research is the development of new NMDA receptor antagonists that are more potent and selective than this compound. Another area of research is the development of new anesthetics that have fewer side effects than this compound. There is also a need for more research on the long-term effects of this compound on the NMDA receptor and on learning and memory. Finally, there is a need for more research on the use of this compound in combination with other drugs for sedation and anesthesia in veterinary medicine.

Synthesis Methods

The synthesis of 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate involves several steps. The first step is the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. The second step is the reaction of 3,4-dimethoxybenzoyl chloride with diethylamine to form 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate. The final step is the reaction of 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate with phosphorus oxychloride to form this compound.

Scientific Research Applications

1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that is involved in learning and memory. This compound is an NMDA receptor antagonist, which means that it blocks the activity of the receptor. By studying the effects of this compound on the NMDA receptor, researchers can gain a better understanding of the role of the receptor in learning and memory.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H25NO4/c1-6-17(7-2)11-12(3)21-16(18)13-8-9-14(19-4)15(10-13)20-5/h8-10,12H,6-7,11H2,1-5H3

InChI Key

VWMLZFLHOTVGEL-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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